4-(2,4-Dichloro-3-methylphenoxy)piperidine
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Overview
Description
4-(2,4-Dichloro-3-methylphenoxy)piperidine is an organic compound that features a piperidine ring substituted with a 2,4-dichloro-3-methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dichloro-3-methylphenoxy)piperidine typically involves the reaction of 2,4-dichloro-3-methylphenol with piperidine under specific conditions. One common method includes:
Starting Materials: 2,4-dichloro-3-methylphenol and piperidine.
Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The 2,4-dichloro-3-methylphenol is reacted with piperidine in the presence of potassium carbonate and DMF. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dichloro-3-methylphenoxy)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-(2,4-Dichloro-3-methylphenoxy)piperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2,4-Dichloro-3-methylphenoxy)piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-Dichloro-3,5-dimethylphenoxy)piperidine
- 4-(2,4-Dichloro-3-methylphenoxy)-1-(4-piperidinylmethyl)piperidine
Uniqueness
4-(2,4-Dichloro-3-methylphenoxy)piperidine is unique due to its specific substitution pattern on the phenoxy group and the presence of the piperidine ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
367501-28-8 |
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Molecular Formula |
C12H15Cl2NO |
Molecular Weight |
260.16 g/mol |
IUPAC Name |
4-(2,4-dichloro-3-methylphenoxy)piperidine |
InChI |
InChI=1S/C12H15Cl2NO/c1-8-10(13)2-3-11(12(8)14)16-9-4-6-15-7-5-9/h2-3,9,15H,4-7H2,1H3 |
InChI Key |
MGDQYPPGUOXAJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)OC2CCNCC2)Cl |
Origin of Product |
United States |
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